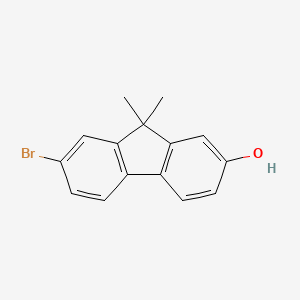
2-异丙基-d7-5-甲基-d3-苯酚-3,4,6-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-iso-Propyl-d7-5-methyl-d3-phenol-3,4,6-d3”, also known as Thymol D13, is a stable isotope labelled compound . It is a versatile material used in scientific research, including drug synthesis and environmental studies.
Molecular Structure Analysis
The molecular formula of “2-iso-Propyl-d7-5-methyl-d3-phenol-3,4,6-d3” is C10 2H13 H O . The molecular weight is 163.30 .科学研究应用
Therapeutic Applications
Thymol and thyme essential oil have long been used in traditional medicine as expectorant, anti-inflammatory, antiviral, antibacterial, and antiseptic agents, mainly in the treatment of the upper respiratory system . The extensive application of thymol and thyme essential oil in the healthcare sector is very promising but requires further research and analysis .
Antimicrobial Properties
Thymol-loaded chitosan-based nanogels (TLCBS) showed improved antimicrobial properties, especially against multidrug-resistant bacterial antagonists . Innovations such as bipolymer nanocarriers and thymol impregnated with photosensitive chitosan micelles offer advanced bactericidal strategies .
Bone Tissue Regeneration and Wound Healing
Thymol-loaded chitosan systems show potential for bone tissue regeneration and wound healing . The incorporation of thymol also improved drug delivery efficiency and biomechanical strength, especially when combined with poly (dimethylsiloxane) in chitosan–gelatin films .
Oral Delivery and Periodontal Treatment
Thymol–chitosan combinations have also shown promising applications in oral delivery and periodontal treatment . This review highlights the synergy between thymol and chitosan in these products, which greatly enhances their therapeutic efficacy .
Antioxidant Effects
Thymol and thymol methyl ether were two of the key components of Thymus vulgaris essential oil that have antioxidant effects . The essential oil’s comparatively large content of thymol derivatives may be responsible for the majority of the reported therapeutic advantages .
Antibiofilm, Antifungal, Antileishmanial, Antiviral, and Anticancer Properties
Novel studies have demonstrated the antibiofilm, antifungal, antileishmanial, antiviral, and anticancer properties of thymol and thyme essential oil . Their new therapeutic formulations, such as nanocapsules containing these constituents, can be beneficial in medicinal practice and create opportunities for their extensive use .
安全和危害
作用机制
Thymol-d13, also known as 2-iso-Propyl-d7-5-methyl-d3-phenol-3,4,6-d3 or 2-iso-Propyl-d7-5-Methyl-d3-phenol–d3, is a deuterium-labeled derivative of Thymol. Thymol is a natural monoterpenoid phenol found in oil of thyme and extracted from Thymus vulgaris (common thyme) and various other plants .
Target of Action
Thymol-d13 targets several cellular and metabolic processes in pathogenic fungi . It has been shown to interact explicitly with synaptic neural functions and block the action of neuronal Na+ channels . Thymol-d13 also targets critical signaling pathways, including phosphoinositide 3-kinase (PI3K), protein kinase B (AKT), extracellular signal-regulated kinase (ERK), mechanistic target of rapamycin (mTOR), and Wnt/β-catenin .
Mode of Action
Thymol-d13 interacts with its targets, leading to various changes in cellular functions. It induces programmed cell death (apoptosis), halts the cell division cycle (cell cycle arrest), and inhibits cancer spread (metastasis) through modulation of the aforementioned signaling pathways . It also enhances the efficacy of 5-fluorouracil (5-FU) in colorectal cancer treatments .
Biochemical Pathways
Thymol-d13 affects several biochemical pathways. It suppresses the phosphatidylinositide 3-kinases/Protein kinase B/mechanistic target of rapamycin (PI3K/Akt/mTOR) pathway and induces apoptotic cell death mediating both extrinsic and intrinsic pathways in HL-60 cells . It also modulates the MAPKs and PI3K/AKT/mTOR pathways .
Pharmacokinetics
Thymol, the parent compound, is known for its broad biological activity and has often been incorporated into chitosan-based biomaterials to enhance therapeutic efficacy . The drug-likeness, molecular properties, and bioactivity of Thymol have been evaluated using Swiss ADME .
Result of Action
The molecular and cellular effects of Thymol-d13’s action are largely attributed to its anti-inflammatory (via inhibiting recruitment of cytokines and chemokines), antioxidant (via scavenging of free radicals, enhancing the endogenous enzymatic and non-enzymatic antioxidants and chelation of metal ions), and antihyperlipidemic (via increasing the levels of high-density lipoprotein cholesterol and decreasing the levels of low-density lipoprotein cholesterol in the circulation and membrane stabilization) effects .
Action Environment
The action, efficacy, and stability of Thymol-d13 can be influenced by environmental factors. Thymol is only slightly soluble in water at neutral pH, but it is extremely soluble in alcohols and other organic solvents. It is also soluble in strongly alkaline aqueous solutions due to deprotonation of the phenol
属性
IUPAC Name |
2,4,5-trideuterio-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-3-(trideuteriomethyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)6-10(9)11/h4-7,11H,1-3H3/i1D3,2D3,3D3,4D,5D,6D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSRCZKZVOBKFT-JPLVHWSDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



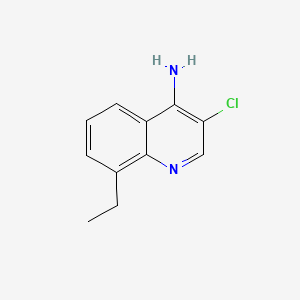

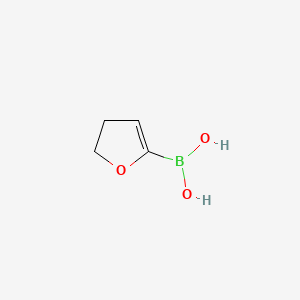

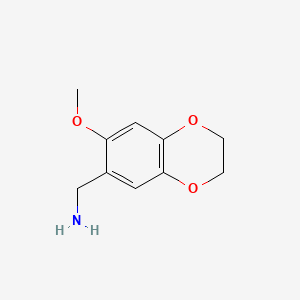
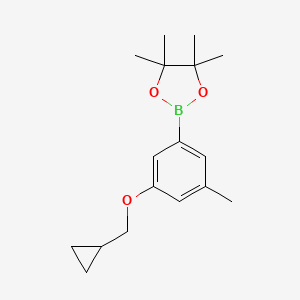
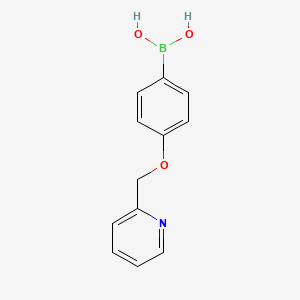
![2-Boc-2,5-diazaspiro[3.4]octane oxalate](/img/structure/B567632.png)

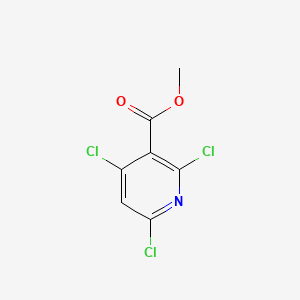
![[(1S,3S)-3-(Methylamino)cyclobutyl]methanol](/img/structure/B567636.png)
